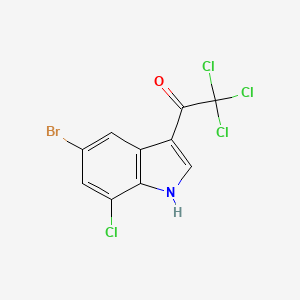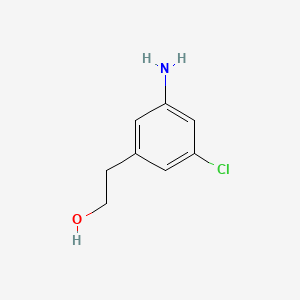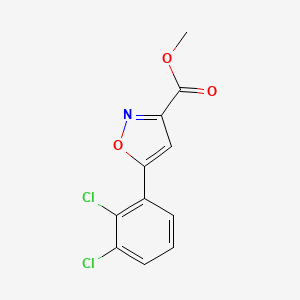
Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl ester group on the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate typically involves the (3+2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process may include steps such as oxidation of propargylamines to oximes followed by intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate temperatures and the use of catalysts like 18-crown-6 or potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ester-functionalized isoxazoles, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over other similar compounds .
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
methyl 5-(2,3-dichlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)8-5-9(17-14-8)6-3-2-4-7(12)10(6)13/h2-5H,1H3 |
InChI Key |
CESOYSQHEXIKDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
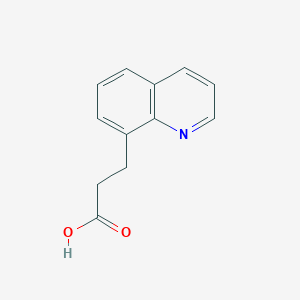
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
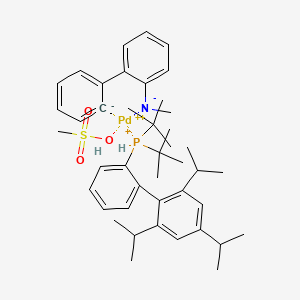
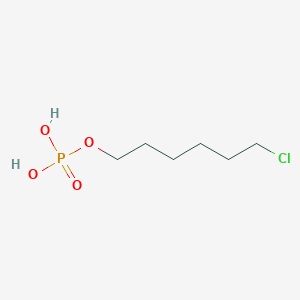
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)

![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)

![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
